3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
3-Fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzamide group and a thioether-linked indolin-1-yl-2-oxoethyl moiety. This structure combines pharmacophores associated with kinase inhibition (indolinyl group), metabolic stability (fluorine substitution), and thiadiazole-mediated bioactivity. Its synthesis likely follows protocols similar to those described for related thiadiazoles, involving cyclocondensation, thioether formation, and amide coupling, with characterization via NMR, MS, and IR spectroscopy .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c20-14-6-3-5-13(10-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-9-8-12-4-1-2-7-15(12)24/h1-7,10H,8-9,11H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSHMAFEBXPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential biological activities attributed to its unique chemical structure. This compound integrates a fluorobenzamide moiety with a thiadiazole ring and an indole derivative, suggesting diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, and related studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 487.6 g/mol. The compound features several functional groups that contribute to its biological activity, particularly the indole derivative known for its anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Indolin Intermediate : Indoline reacts with an acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.
- Synthesis of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Coupling Reaction : The indolin intermediate is coupled with the thiadiazole derivative using coupling reagents like EDCI in the presence of a base such as triethylamine .
Anticancer Properties
Several studies have explored the anticancer activity of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various human cancer cell lines:
These findings indicate that certain thiadiazole derivatives are significantly more potent than Sorafenib, a well-known anticancer drug.
While specific data on the mechanism of action for this compound is limited, related compounds have shown mechanisms such as:
- Induction of apoptotic cell death.
- Inhibition of cell cycle progression at the sub-G1 phase.
These mechanisms have been confirmed through flow cytometry analysis and in silico docking studies that suggest binding to active sites of key proteins involved in cancer proliferation .
Related Studies and Findings
Research on similar compounds has highlighted a range of biological activities attributed to thiadiazole derivatives:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown antibacterial properties by inhibiting essential bacterial enzymes or disrupting cell membranes .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A review article summarized various studies on the biological activities of thiadiazole derivatives, emphasizing their potential in treating cancer and other diseases due to their diverse mechanisms of action and structural versatility .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of triazole derivatives against breast cancer cell lines. Compounds structurally similar to the target compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Mechanism of Action : The indole derivative may interact with nuclear receptors involved in cell proliferation and apoptosis pathways, enhancing its anticancer efficacy .
Antimicrobial Activity
The triazole moiety present in the compound suggests potential antimicrobial properties. Related studies have shown that:
Study 1: Anticancer Efficacy
In a comprehensive study published in a peer-reviewed journal, researchers synthesized and tested various triazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound significantly inhibited the growth of several cancer cell lines .
Study 2: Antimicrobial Properties
Another study focused on synthesizing thiazole heterocycles and evaluating their antifungal activity. The findings suggested that compounds with electronegative substituents exhibited enhanced antifungal properties compared to those lacking such modifications. This indicates that similar enhancements could be applicable to this compound .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Anticancer Potential: Analogous compounds induce apoptosis via caspase activation and DNA damage, with IC50 values in the low micromolar range . The target compound’s indolinyl group may synergize with the fluorobenzamide to enhance topoisomerase or kinase inhibition.
- Kinase Selectivity : Benzylthio derivatives (e.g., 3a-g) show dual kinase inhibition, while chalcone hybrids (e.g., 5a) target DNA. The indolinyl moiety in the target compound could confer selectivity for tyrosine kinases over serine/threonine kinases .
- Synthetic Challenges : The indolinyl-thioether linkage may require optimized reaction conditions (e.g., tert-butoxide catalysis) to avoid side reactions, as seen in Claisen-Schmidt condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
